![molecular formula C16H15Cl2N3O B2552065 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1788677-43-9](/img/structure/B2552065.png)
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further used to form copper(II) complexes . Another research focused on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the high yield of the target compound under the catalytic action of triethylamine . Additionally, a synthetic process was described for 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which involved multiple steps including chlorination, aminolysis, and reduction, resulting in a practical method with a good yield .
Molecular Structure Analysis
X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. The analysis provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, two polymorphs of a benzamide derivative were characterized, showing different X-ray powder diffraction patterns and thermal properties, indicating distinct molecular structures .
Chemical Reactions Analysis
The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new benzamide derivatives . The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide involved a reaction between salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . The synthetic process for another benzamide compound included steps such as chlorination, aminolysis, and reduction, demonstrating the complexity of chemical reactions involved in the synthesis of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives were characterized using various spectroscopic techniques. IR, (1)H NMR, and (13)C NMR spectroscopies were employed to characterize the synthesized products . Thermal analysis, including thermogravimetry and differential thermal analysis, was used to study the thermal stability and phase transitions of polymorphs of a benzamide derivative . The polymorphs also exhibited different IR absorption bands, which were assigned to specific molecular vibrations .
Cytotoxic Activity Analysis
The cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines. While the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their complexes exhibited significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines .
Scientific Research Applications
Luminescence and Aggregation-Enhanced Emission
Srivastava et al. (2017) investigated compounds with pyridyl substituted benzamides, which exhibited luminescence in DMF solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Their luminescence behavior was attributed to the polarity of solvents, demonstrating the potential application of such compounds in the development of new luminescent materials with tunable properties (Srivastava et al., 2017).
Antimicrobial Activity
The study by Naganagowda and Petsom (2011) on the synthesis of quinazolinones derivatives, including reactions with pyridine, revealed their potential for antibacterial and antifungal activities. This highlights the application of benzamide derivatives in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Organic Synthesis Methodologies
Stojanović et al. (2020) demonstrated the synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones through the cyclization reaction of ester-tethered enaminones. This method provides a novel approach to forming important building blocks in organic synthesis, showcasing the utility of pyridine derivatives in synthesizing complex heterocyclic structures (Stojanović et al., 2020).
Molecular Structures and Properties
Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, investigating their crystal structures and cytotoxic activity against various human cancer cell lines. This research underscores the significance of pyridine-containing benzamides in the development of potential therapeutic agents, with specific applications in cancer treatment (Adhami et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJQNOWIFJOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide |
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